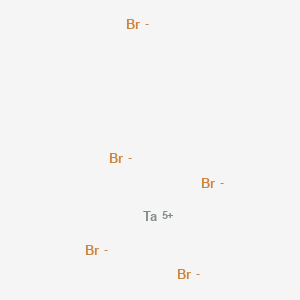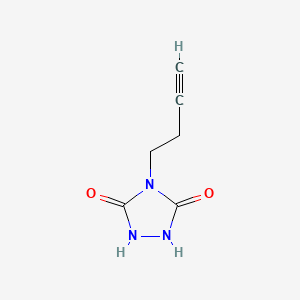
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that contains a triazolidine ring fused with a dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with a but-3-yn-1-yl group. One common method involves the use of a nucleophilic substitution reaction where the triazolidine derivative is reacted with a but-3-yn-1-yl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: But-3-yn-1-yl halide in DMF with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazolidine derivatives.
Reduction: Reduced triazolidine derivatives.
Substitution: Substituted triazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The triazolidine ring structure allows for specific binding to target sites, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolidine ring structure and have been studied for their pharmacological activities.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: This compound has a similar but-3-yn-1-yl group and is used in radiolabeling studies.
Uniqueness
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is unique due to its specific combination of the triazolidine ring and the but-3-yn-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-but-3-ynyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h1H,3-4H2,(H,7,10)(H,8,11) |
Clé InChI |
NKSLHHGDKDIKSV-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN1C(=O)NNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


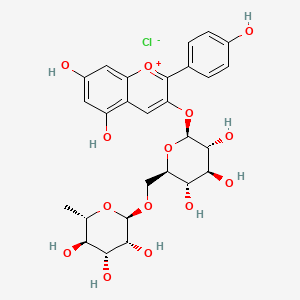
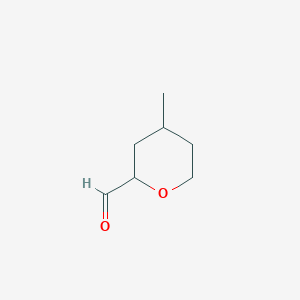
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)

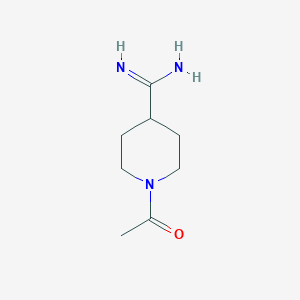
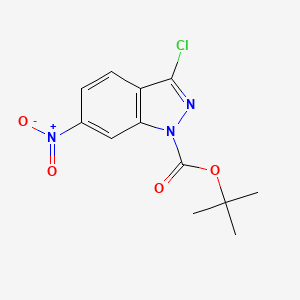
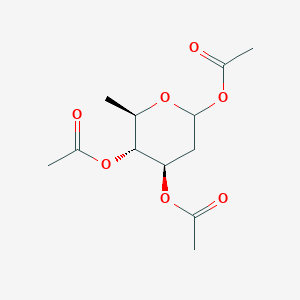
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
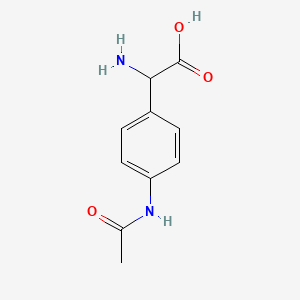
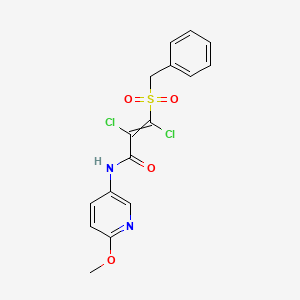

![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)

